1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol
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Overview
Description
1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol is a chemical compound with the molecular formula C₇H₁₂N₂OS It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol typically involves the reaction of a thiazole derivative with an appropriate amine. One common method involves the reaction of 1,3-thiazole-5-carbaldehyde with 2-amino-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness: 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol is unique due to its specific combination of a thiazole ring and an amino alcohol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1339374-36-5 |
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Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1-(1,3-thiazol-5-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C7H12N2OS/c1-6(10)2-8-3-7-4-9-5-11-7/h4-6,8,10H,2-3H2,1H3 |
InChI Key |
JTQLJTIBVODQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CN=CS1)O |
Origin of Product |
United States |
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